Cas no 2198-66-5 (2-Bromo-4-tert-butylphenol)

2-Bromo-4-tert-butylphenol 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-tert-butylphenol
- 2-Bromo-4-(tert-butyl)phenol
- Phenol,2-bromo-4-(1,1-dimethylethyl)-
- 4-tert-Butyl-2-bromophenol
- Phenol, 2-bromo-4-(1,1-dimethylethyl)-
- FFRLMQPMGIMHHQ-UHFFFAOYSA-N
- NSC2360
- PubChem15100
- 4-t-butyl-2-bromophenol
- 2-Bromo-4-t-butylphenol
- KSC494K1B
- 2-bromo-4-tert-butyl-phenol
- 2-Bromo-4-tert-butyl phenol
- 4-(tert-butyl)-2-bromophenol
- 2-Bromo-4-tert-butylphenol .
- ARONIS023700
- EINEC
- CHEMBL2005775
- PS-7739
- NSC 2360
- 2-Bromo-4-tertButylphenol
- FT-0660395
- BB 0253758
- NS00027013
- EINECS 218-602-9
- DTXSID00176395
- AKOS000319631
- AI3-17311
- AM20060306
- 2-Bromo-4-(2-methyl-2-propanyl)phenol
- SY032407
- NCI60_001902
- 2198-66-5
- EN300-1238562
- SCHEMBL376840
- MFCD02682891
- B3763
- A815804
- NSC-2360
- CS-W002958
-
- MDL: MFCD02682891
- インチ: 1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
- InChIKey: FFRLMQPMGIMHHQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C([H])C(=C1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 228.01498g/mol
- ひょうめんでんか: 0
- XLogP3: 3.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 228.01498g/mol
- 単一同位体質量: 228.01498g/mol
- 水素結合トポロジー分子極性表面積: 20.2Ų
- 重原子数: 12
- 複雑さ: 150
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.341
- ゆうかいてん: 51°C(lit.)
- ふってん: 113°C/9mmHg(lit.)
- フラッシュポイント: 102.5°C
- 屈折率: 1.547
- PSA: 20.23000
- LogP: 3.45220
2-Bromo-4-tert-butylphenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-Bromo-4-tert-butylphenol 税関データ
- 税関コード:2908199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
2-Bromo-4-tert-butylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3763-5G |
2-Bromo-4-tert-butylphenol |
2198-66-5 | >97.0%(GC)(T) | 5g |
¥75.00 | 2024-04-17 | |
abcr | AB248128-100 g |
2-Bromo-4-(tert-butyl)phenol; . |
2198-66-5 | 100g |
€169.80 | 2023-04-27 | ||
abcr | AB248128-500g |
2-Bromo-4-(tert-butyl)phenol; . |
2198-66-5 | 500g |
€353.10 | 2025-02-21 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015838-1g |
2-Bromo-4-tert-butylphenol |
2198-66-5 | 97% | 1g |
¥33 | 2024-05-25 | |
Chemenu | CM117159-500g |
2-Bromo-4-(tert-butyl)phenol |
2198-66-5 | 95+% | 500g |
$393 | 2021-06-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015838-25g |
2-Bromo-4-tert-butylphenol |
2198-66-5 | 97% | 25g |
¥49 | 2024-05-25 | |
Apollo Scientific | OR8716-5g |
2-Bromo-4-(tert-butyl)phenol |
2198-66-5 | 5g |
£15.00 | 2025-02-20 | ||
abcr | AB248128-500 g |
2-Bromo-4-(tert-butyl)phenol; . |
2198-66-5 | 500g |
€484.20 | 2023-04-27 | ||
Fluorochem | 043681-100g |
2-Bromo-4-tert-butylphenol |
2198-66-5 | 97% | 100g |
£158.00 | 2022-03-01 | |
Aaron | AR00BF3F-100g |
2-Bromo-4-tert-butylphenol |
2198-66-5 | 98% | 100g |
$27.00 | 2025-01-23 |
2-Bromo-4-tert-butylphenol 関連文献
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Xiang-Xin Zheng,Zhong-Xia Wang RSC Adv. 2017 7 27177
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2. Adiabatic deprotonation as an important competing pathway to ESIPT in photoacidic 2-phenylphenolsLeandro D. Mena,D. M. A. Vera,Maria T. Baumgartner,Liliana B. Jimenez Phys. Chem. Chem. Phys. 2019 21 12231
-
Jian Ye,Binbo Jiang,Yichao Qin,Wei Zhang,Yuming Chen,Jingdai Wang,Yongrong Yang RSC Adv. 2015 5 95981
-
Ruiguo Zhao,Taotao Liu,Liying Wang,Haiyan Ma Dalton Trans. 2014 43 12663
-
Bojun Tan,Long Liu,Huayu Zheng,Tianyi Cheng,Dianhu Zhu,Xiaofeng Yang,Xinjun Luan Chem. Sci. 2020 11 10198
2-Bromo-4-tert-butylphenolに関する追加情報
Introduction to 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5)
2-Bromo-4-tert-butylphenol, identified by its Chemical Abstracts Service (CAS) number 2198-66-5, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its brominated aromatic structure and bulky tert-butyl group, exhibits a unique set of chemical properties that make it valuable in various synthetic applications. The presence of both bromine and tert-butyl substituents imparts reactivity and steric hindrance, respectively, which are crucial for its utility in organic synthesis and material science.
The molecular structure of 2-Bromo-4-tert-butylphenol consists of a benzene ring substituted with a bromine atom at the 2-position and a tert-butyl group at the 4-position. This arrangement creates a highly stable aromatic system while introducing specific sites for functionalization. The bromine atom is particularly significant as it serves as a handle for further chemical transformations, such as cross-coupling reactions, which are widely employed in the synthesis of complex molecules. Meanwhile, the tert-butyl group provides steric protection, influencing the reactivity of adjacent positions on the aromatic ring.
In recent years, 2-Bromo-4-tert-butylphenol has been extensively studied for its potential applications in pharmaceutical development. Its unique structural features make it an attractive intermediate in the synthesis of various bioactive compounds. For instance, researchers have explored its use in the preparation of novel antimicrobial agents, where the bromine atom can be selectively modified to introduce additional pharmacophores. Additionally, the compound has been investigated as a precursor for developing advanced materials with tailored properties, such as liquid crystals and polymers.
One of the most compelling aspects of 2-Bromo-4-tert-butylphenol is its role in facilitating cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions allow for the formation of carbon-carbon bonds between organic fragments, enabling the construction of complex molecular architectures. The bromine atom in 2-Bromo-4-tert-butylphenol is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These transformations have been utilized to synthesize a wide range of pharmacologically relevant compounds, including kinase inhibitors and antiviral agents.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-Bromo-4-tert-butylphenol. For example, researchers have developed novel catalytic systems that enhance the efficiency of bromination reactions, allowing for more controlled incorporation of bromine atoms into aromatic substrates. This has opened up new possibilities for designing molecules with specific biological activities. Moreover, computational studies have been employed to predict the reactivity and selectivity of 2-Bromo-4-tert-butylphenol derivatives, providing insights that guide experimental design and optimization.
The pharmaceutical industry has also shown interest in 2-Bromo-4-tert-butylphenol due to its potential as a building block for drug discovery programs. Its structural motifs are found in several approved drugs, suggesting that derivatives of this compound may exhibit therapeutic efficacy. Specifically, researchers have explored its use in developing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. The ability to modify both the bromine and tert-butyl groups allows for fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical factors in drug development.
From a material science perspective, 2-Bromo-4-tert-butylphenol has been investigated for its potential applications in polymer chemistry. Its rigid aromatic structure and bulky substituents contribute to enhanced thermal stability and mechanical strength in polymers derived from this compound. These properties make it suitable for use in high-performance materials used in electronics, aerospace, and automotive industries. Additionally, researchers have explored its role in designing conductive polymers by incorporating it into frameworks that facilitate electron transport.
The synthesis of 2-Bromo-4-tert-butylphenol itself is an interesting area of study. Traditional methods typically involve bromination of 4-tert-butylphenol using brominating agents such as N-bromosuccinimide (NBS). However, recent studies have focused on greener alternatives to conventional bromination techniques. For instance, photochemical bromination using visible light has been shown to provide higher regioselectivity and lower byproduct formation compared to thermal methods. Such advancements not only improve the efficiency of producing 2-Bromo-4-tert-butylphenol but also align with broader efforts to minimize environmental impact in chemical synthesis.
In conclusion, 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new synthetic strategies and functional derivatives, 2-Bromo-4-tert-butylphenol is poised to remain a valuable asset in both academic and industrial settings.

